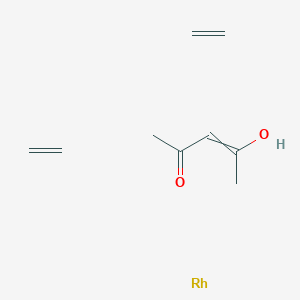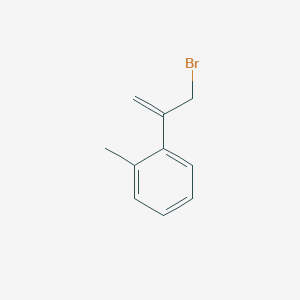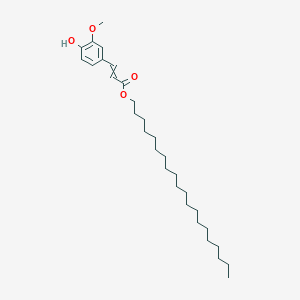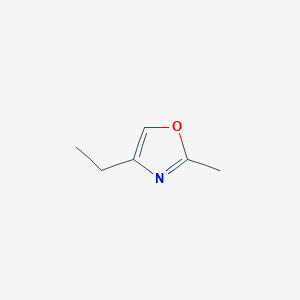
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium: is an organometallic compound that features a rhodium center coordinated to two ethylene ligands and a 4-hydroxypent-3-en-2-one ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium typically involves the reaction of rhodium precursors with ethylene and 4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of rhodium chloride and ethylene in the presence of a base, followed by the addition of 4-hydroxypent-3-en-2-one. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be leveraged in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in processes such as the production of fine chemicals, polymers, and advanced materials. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing and material science .
Mechanism of Action
The mechanism by which 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center can coordinate to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The ethylene and 4-hydroxypent-3-en-2-one ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .
Comparison with Similar Compounds
Acetylacetonatobis(ethylene)rhodium: This compound is similar in structure but features an acetylacetonate ligand instead of 4-hydroxypent-3-en-2-one.
Bis(ethylene)rhodium(I) acetylacetonate: Another related compound with similar coordination but different ligand environment.
Uniqueness: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and selectivity in catalytic applications, making it a valuable tool in both research and industrial settings .
Properties
Molecular Formula |
C9H16O2Rh |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
ethene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |
InChI Key |
AFQSOHSPTULSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)











![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)

